Antimicrobial Inhibition of Staphylococcus aureus: Potency Superiority Over Related Thiazole-Piperidine Hybrids
In standardized antimicrobial susceptibility testing, CAS 1235086-36-8 demonstrated significant inhibition of S. aureus at a concentration of 10 µg/mL, whereas a structurally related thiazole-piperidine amide (BenchChem reference B2600760 comparator set) required concentrations exceeding 25 µg/mL to achieve comparable growth suppression, indicating at least a 2.5-fold potency advantage . This quantitative difference supports its selection as a preferred scaffold for anti-staphylococcal lead optimization.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | 10 µg/mL |
| Comparator Or Baseline | Related thiazole-piperidine carboxamide analog (BenchChem panel): >25 µg/mL |
| Quantified Difference | ≥2.5-fold lower MIC (more potent) |
| Conditions | Standard broth microdilution assay; exact strain and medium details not specified in cross-vendor comparison |
Why This Matters
Lower MIC values directly correlate with higher antimicrobial potency, reducing the amount of compound required for effective pathogen inhibition and improving the therapeutic index in early lead selection.
